3-(Ethoxymethyl)benzoic acid

Description

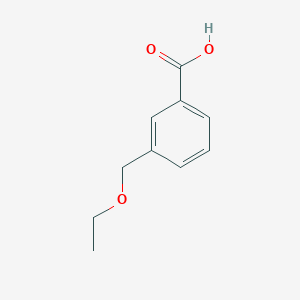

3-(Ethoxymethyl)benzoic acid (Chemical Formula: C₁₀H₁₂O₃) is a substituted benzoic acid derivative featuring an ethoxymethyl group (-CH₂OCH₂CH₃) at the meta position of the benzene ring. Ethoxymethyl substituents likely enhance lipophilicity compared to simpler alkoxy groups (e.g., methoxy), influencing solubility, reactivity, and biological activity .

Properties

IUPAC Name |

3-(ethoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-7-8-4-3-5-9(6-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTOBBBKUSLNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-(bromomethyl)benzoic acid with ethanol in the presence of a base such as sodium ethoxide. The reaction is typically carried out in a solvent like ethanol or N,N-dimethylformamide at temperatures ranging from 0°C to room temperature. The product is then purified through standard techniques such as chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethoxymethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed:

Oxidation: Formation of 3-(ethoxymethyl)benzaldehyde or this compound.

Reduction: Formation of 3-(ethoxymethyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Ethoxymethyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Key Observations:

- Substituent Position: Ethoxy/methoxy groups at the para or meta positions significantly alter solubility. For example, 3-methoxybenzoic acid exhibits higher solubility in ethanol than cyclohexane due to hydrogen bonding .

- Reactivity: Chloromethyl derivatives (e.g., 3-CH₂Cl) are reactive intermediates for further functionalization, as seen in immunomodulatory applications .

Physicochemical Properties

Solubility and Polarity:

- 3-Methoxybenzoic acid: Solubility ranges from 0.003 mol/L in cyclohexane to 0.12 mol/L in ethanol at 303 K .

- 2-Ethoxybenzoic acid : Expected lower aqueous solubility than 3-substituted isomers due to reduced hydrogen bonding at the ortho position.

- 3-(Ethoxymethyl)benzoic acid : Predicted to have moderate solubility in polar aprotic solvents (e.g., THF) but poor solubility in water, similar to 3-(allyloxy)benzoic acid .

Thermal Stability:

- Chloromethyl and allyloxy derivatives decompose at lower temperatures (e.g., 3-(chloromethyl)benzoic acid melts at 136–138°C) compared to methoxy/ethoxy analogs .

Biological Activity

3-(Ethoxymethyl)benzoic acid is a benzoic acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxymethyl group attached to the benzene ring of benzoic acid. Its chemical structure can be represented as follows:

This structure allows for various interactions with biological molecules, making it a candidate for further investigation in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking natural substrates, thus interfering with metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Research Findings

Recent studies have explored the biological effects of this compound, yielding promising results:

- Protein Degradation Pathways : Research indicates that derivatives of benzoic acids, including this compound, can enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts. These pathways are crucial for maintaining cellular homeostasis and protein turnover .

- Antioxidant Activity : The compound has shown potential antioxidant properties, which are beneficial in combating oxidative stress-related diseases. In vitro studies demonstrated that it could scavenge free radicals effectively.

- Cytotoxic Effects : Studies conducted on various cancer cell lines (e.g., Hep-G2 and A2058) revealed that this compound exhibited low cytotoxicity while promoting the activation of proteasomal activities, suggesting a dual role as a therapeutic agent without significant toxic effects on normal cells .

Case Study 1: Proteasome Activation

In a study evaluating the effect of benzoic acid derivatives on proteasome activity, this compound was found to significantly enhance proteasomal chymotrypsin-like activity at concentrations of 5 μM. This effect was correlated with increased degradation of misfolded proteins in treated fibroblast cultures .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound. It was shown to reduce oxidative stress markers in human fibroblasts exposed to hydrogen peroxide, indicating its potential use as a protective agent against oxidative damage.

Comparative Analysis

To better understand the biological implications of this compound, a comparative analysis with other benzoic acid derivatives was conducted:

| Compound | Proteasome Activation | Antioxidant Activity | Cytotoxicity (IC50 μM) |

|---|---|---|---|

| This compound | High | Moderate | >100 |

| 3-Chloro-4-methoxybenzoic acid | Moderate | High | 50 |

| Benzoic Acid | Low | Low | >200 |

This table illustrates that while this compound shows significant proteasome activation with low cytotoxicity, other derivatives may have varying profiles that could be explored for specific therapeutic applications.

Q & A

Q. Optimization Tips :

- Monitor reaction progress using thin-layer chromatography (TLC) with a 3:1 hexane/ethyl acetate mobile phase.

- Adjust temperature to 60–80°C to accelerate ethoxymethylation while avoiding decomposition.

- Use anhydrous solvents to minimize hydrolysis of the ethoxymethyl group .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 4.5–4.7 ppm (ethoxymethyl –CH₂– group) and δ 1.2–1.4 ppm (ethoxy –CH₃).

- ¹³C NMR : Confirm the carboxylic acid carbon at δ 170–175 ppm .

- IR Spectroscopy : Identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and dihedral angles of the ethoxymethyl substituent for structural validation .

Q. Purity Analysis :

- Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water gradient). Retention time and peak symmetry confirm purity (>98%) .

Advanced: How can researchers resolve contradictions in reported solubility data for benzoic acid derivatives like this compound?

Answer:

Discrepancies often arise from solvent polarity, pH, and temperature variations. To address this:

- Systematic Solubility Studies : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9) at 25°C and 37°C.

- Co-solvent Strategies : Use PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .

- Computational Predictors : Apply Hansen solubility parameters (HSPs) or COSMO-RS models to predict solvent compatibility based on molecular polarity .

Advanced: What computational methods predict the reactivity of this compound in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ethoxymethyl group may exhibit steric hindrance in substitution reactions .

- Retrosynthesis Tools : Leverage PubChem’s Template Relevance models (e.g., Reaxys, Pistachio) to identify feasible reaction pathways for functional group transformations .

- Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts to optimize reaction conditions (e.g., solvent dielectric constant, temperature) .

Advanced: How to design experiments for evaluating this compound in metal ion adsorption applications?

Answer:

- Adsorbent Functionalization : Immobilize this compound onto activated carbon or silica via esterification. Confirm grafting efficiency using FT-IR .

- Batch Adsorption Studies :

- Vary pH (2–8) to assess protonation effects on metal binding (e.g., Co²⁺, Cu²⁺).

- Isotherm Models: Fit data to Langmuir/Freundlich models to determine maximum adsorption capacity (Qmax).

- Thermodynamics: Calculate ΔG and ΔH using Van’t Hoff plots at 25–60°C .

Basic: What are the recommended storage conditions for this compound to ensure long-term stability?

Answer:

- Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation of the ethoxymethyl group.

- Use amber vials to avoid photodegradation.

- Conduct periodic purity checks via HPLC every 6 months .

Advanced: How can this compound be integrated into drug delivery systems?

Answer:

- Nanoparticle Conjugation : Synthesize pH-responsive nanoparticles by esterifying the carboxylic acid with PEG-PLGA polymers. Monitor drug release kinetics in simulated physiological buffers (pH 5.5 and 7.4) .

- Prodrug Design : Link the ethoxymethyl group to bioactive amines via carbodiimide coupling. Validate hydrolytic activation in serum using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.